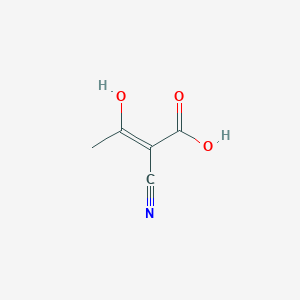
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triiodophenyl group, which is linked to a hexanoic acid moiety through an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the preparation of the triiodophenyl intermediate. This intermediate is then reacted with N-ethylbutanoylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triiodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenyl group is known to interact with iodine receptors, while the hexanoic acid moiety can modulate lipid metabolism. These interactions result in various biochemical effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(N-Methylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid
- 2-[[3-(N-Ethylbutanoylamino)-2,4,6-diiodophenyl]oxy]hexanoic acid
- 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]pentanoic acid
Uniqueness
Compared to similar compounds, 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22275-42-9 |
|---|---|
Molecular Formula |
C18H24I3NO4 |
Molecular Weight |
699.1 g/mol |
IUPAC Name |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C18H24I3NO4/c1-4-7-9-13(18(24)25)26-17-12(20)10-11(19)16(15(17)21)22(6-3)14(23)8-5-2/h10,13H,4-9H2,1-3H3,(H,24,25) |
InChI Key |
CLPVQYCTFRKKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CCC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)



![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)




![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)


![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
